molecular formula C8H6N2O2 B1315449 Imidazo[1,5-A]pyridine-7-carboxylic acid CAS No. 588720-29-0

Imidazo[1,5-A]pyridine-7-carboxylic acid

Cat. No. B1315449
CAS RN: 588720-29-0
M. Wt: 162.15 g/mol
InChI Key: GMBMIWBXIHLWDP-UHFFFAOYSA-N
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Description

Imidazo[1,5-A]pyridine-7-carboxylic acid is a significant structural component of a large number of agrochemicals and pharmaceuticals . Its empirical formula is C8H6N2O2 and it has a molecular weight of 162.15 .


Synthesis Analysis

The synthesis of this compound has been a subject of intense research for numerous decades . Recent developments in its construction involve cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . A transition-metal-free sp3 C–H amination reaction has been established for its synthesis, employing molecular iodine from 2-pyridyl ketones and alkylamines .


Molecular Structure Analysis

This compound is a significant structural component of a large number of agrochemicals and pharmaceuticals . It has a unique chemical structure and versatility, which contributes to its optical behaviors and biological properties .


Chemical Reactions Analysis

The synthesis of this compound involves a large number of transformations that are now available to conveniently access it from readily available starting materials . These transformations involve cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 162.15 g/mol . It has a topological polar surface area of 54.6 Ų and a complexity of 196 . Its exact mass and monoisotopic mass are 162.042927438 g/mol .

Scientific Research Applications

Efficient Preparation of Imidazo[1,5-a]pyridine-1-carboxylic Acids

A novel and efficient synthesis method for imidazo[1,5-a]pyridine-1-carboxylic acids has been developed. This method involves the reaction of 2-(aminomethyl)pyridine with acyl chlorides followed by treatment with trifluoroacetic anhydride and haloform cleavage to achieve high yields (Tverdiy et al., 2016).

Continuous Flow Synthesis of Imidazo[1,2-a] Heterocycles

A breakthrough in synthesizing imidazo[1,2-a]pyridine-2-carboxylic acids has been achieved through continuous flow synthesis. This approach significantly advances over traditional methods, offering a streamlined process for creating complex imidazo[1,2-a]pyridine derivatives (Herath et al., 2010).

Photophysical and Fluorescent Applications

Imidazo[1,5-a]pyridine-Based Fluorescent Probes

Imidazo[1,5-a]pyridine derivatives have been identified as promising scaffolds for the development of fluorescent probes. Their unique photophysical properties enable their application in monitoring cell membrane dynamics, indicating their potential in biochemical pathway exploration (Renno et al., 2022).

Fluorescent pH Probe for Acidic Conditions

A novel imidazo[1,5-a]pyridine-based fluorescent probe for acidic conditions demonstrates fast response, high selectivity, and sensitivity. Its suitability for real-time monitoring of pH changes in biological systems highlights the versatility of the imidazo[1,5-a]pyridine scaffold in sensor development (Zhang et al., 2015).

Therapeutic Potential

Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents

The imidazo[1,2-a]pyridine scaffold is recognized for its broad range of applications in medicinal chemistry. It has demonstrated potential in various therapeutic areas such as anticancer, antimicrobial, and antidiabetic treatments. This scaffold's versatility underlines its significance in drug discovery and development (Deep et al., 2016).

Mechanism of Action

Target of Action

Imidazo[1,5-A]pyridine-7-carboxylic acid is a significant structural component of a large number of agrochemicals and pharmaceuticals

Mode of Action

It’s known that imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

These compounds have been found to exhibit anti-tuberculosis properties , suggesting they may interact with the biochemical pathways associated with this disease.

Result of Action

These compounds have been found to exhibit anti-tuberculosis properties , suggesting they may have a similar effect at the molecular and cellular level.

Safety and Hazards

When handling Imidazo[1,5-A]pyridine-7-carboxylic acid, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation are recommended .

Future Directions

Imidazo[1,5-A]pyridine-7-carboxylic acid has great potential in several research areas, from materials science to the pharmaceutical field . In recent years, many promising innovations have been reported in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging .

Biochemical Analysis

Biochemical Properties

Imidazo[1,5-A]pyridine-7-carboxylic acid plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory response . The interaction with COX-2 leads to the inhibition of prostaglandin synthesis, thereby reducing inflammation. Additionally, this compound can bind to other proteins and enzymes, modulating their activity and contributing to its therapeutic potential.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can inhibit cell proliferation by modulating signaling pathways such as the MAPK/ERK pathway . This compound also affects gene expression by altering the transcriptional activity of specific genes involved in cell cycle regulation and apoptosis. Furthermore, this compound can impact cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, it has been shown to inhibit the activity of COX-2 by binding to its active site, preventing the conversion of arachidonic acid to prostaglandins . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes. These molecular interactions contribute to the compound’s therapeutic effects and its potential as a drug candidate.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to the degradation of the compound, potentially reducing its efficacy. Long-term studies in vitro and in vivo have demonstrated that this compound can maintain its biological activity over extended periods, making it a promising candidate for therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that this compound exhibits dose-dependent effects, with higher doses leading to more pronounced biological activity . For example, in animal models of inflammation, higher doses of this compound result in greater inhibition of COX-2 activity and a more significant reduction in inflammation. At very high doses, this compound can also exhibit toxic or adverse effects, such as gastrointestinal irritation and liver toxicity. Therefore, careful dosage optimization is essential to maximize the therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can have different biological activities and contribute to the overall effects of this compound. Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in the levels of specific metabolites. Understanding the metabolic pathways of this compound is crucial for optimizing its therapeutic potential and minimizing potential side effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are important factors that influence its biological activity. This compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, this compound can accumulate in specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its biological effects. The distribution of this compound within tissues can also vary, with higher concentrations observed in certain organs, such as the liver and kidneys. Understanding the transport and distribution of this compound is essential for optimizing its therapeutic efficacy and minimizing potential side effects.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound can be directed to specific cellular compartments or organelles by targeting signals or post-translational modifications . For example, this compound can be localized to the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression. Additionally, this compound can be targeted to the mitochondria, where it influences cellular metabolism and energy production. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.

properties

IUPAC Name

imidazo[1,5-a]pyridine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-8(12)6-1-2-10-5-9-4-7(10)3-6/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMBMIWBXIHLWDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=NC=C2C=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30478213
Record name IMIDAZO[1,5-A]PYRIDINE-7-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30478213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

588720-29-0
Record name IMIDAZO[1,5-A]PYRIDINE-7-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30478213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name imidazo[1,5-a]pyridine-7-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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